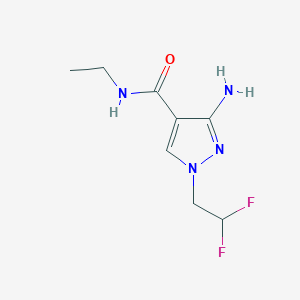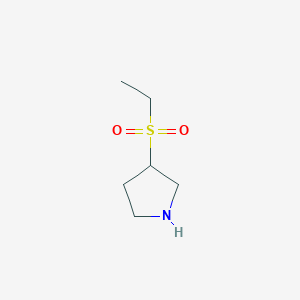amine](/img/structure/B11739465.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group, a methyl group, and an ethoxypropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, cyclopentanone can be reacted with methylhydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole.
Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent such as 3-chloropropyl ethyl ether to introduce the ethoxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopentyl group, potentially leading to the formation of dihydropyrazoles or cyclopentanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypropylamine moiety, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazoles or cyclopentanol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various enzymes and receptors.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
作用機序
The mechanism of action of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazole: Lacks the ethoxypropylamine moiety, making it less versatile in terms of chemical reactivity.
3-ethoxypropylamine: Lacks the pyrazole ring, reducing its potential for biological activity.
1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentyl group, affecting its steric and electronic properties.
Uniqueness
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its combination of a pyrazole ring with a cyclopentyl group and an ethoxypropylamine moiety. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C15H27N3O |
|---|---|
分子量 |
265.39 g/mol |
IUPAC名 |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C15H27N3O/c1-3-19-10-6-9-16-11-14-12-18(17-13(14)2)15-7-4-5-8-15/h12,15-16H,3-11H2,1-2H3 |
InChIキー |
ZHFLAVWLKIPBQU-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNCC1=CN(N=C1C)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11739382.png)
![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11739401.png)

![ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11739405.png)
![3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739407.png)



![Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11739429.png)

![ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739439.png)
amine](/img/structure/B11739444.png)


